molecular formula C8H13IO2 B14364249 5-(4-Iodobutyl)oxolan-2-one CAS No. 91712-77-5

5-(4-Iodobutyl)oxolan-2-one

Cat. No.: B14364249
CAS No.: 91712-77-5
M. Wt: 268.09 g/mol
InChI Key: DVFMOISVCMFXNX-UHFFFAOYSA-N
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Description

5-(4-Iodobutyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of an iodobutyl group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Iodobutyl)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of 4-pentenoic acid with iodine in the presence of acetonitrile. This reaction proceeds through the formation of a cyclic iodonium intermediate, which is then opened by the carboxylate group to form the desired lactone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Iodobutyl)oxolan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the iodo group can lead to the formation of butyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of butyl derivatives.

Scientific Research Applications

5-(4-Iodobutyl)oxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Iodobutyl)oxolan-2-one involves its interaction with molecular targets through its iodo and oxolane groups. The iodo group can participate in halogen bonding, while the oxolane ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Iodobutyl)oxolan-2-one is unique due to the presence of the iodobutyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

91712-77-5

Molecular Formula

C8H13IO2

Molecular Weight

268.09 g/mol

IUPAC Name

5-(4-iodobutyl)oxolan-2-one

InChI

InChI=1S/C8H13IO2/c9-6-2-1-3-7-4-5-8(10)11-7/h7H,1-6H2

InChI Key

DVFMOISVCMFXNX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1CCCCI

Origin of Product

United States

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